molecular formula C11H17ClN2 B1419305 N-phenylpiperidin-4-amine hydrochloride CAS No. 1193388-65-6

N-phenylpiperidin-4-amine hydrochloride

Cat. No. B1419305
M. Wt: 212.72 g/mol
InChI Key: KYEQTUIXZSWQKQ-UHFFFAOYSA-N
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Description

“N-phenylpiperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.719 . It is also known as 4-Piperidinamine, N-phenyl-, Despropionyl norfentanyl, and Piperidine, 4-anilino- . It is a base structure for a variety of opioids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A synthesis method for N-phenylpiperidin-4-amine dihydrochloride involves stirring a solution overnight at room temperature, concentrating the mixture under vacuum, and dissolving the residue in ethyl acetate .


Molecular Structure Analysis

The molecular structure of “N-phenylpiperidin-4-amine hydrochloride” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . Multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others have been used .

Scientific Research Applications

Facile Synthesis

  • N-phenylpiperidin-4-amine hydrochloride is involved in the facile synthesis of N‐substituted‐4‐cyano‐4‐phenylpiperidines. This synthesis uses phenylacetonitrile and N-substituted-bis(2-chloroethyl)amines in a phase-transfer reaction catalyzed by hexadecyltributylphosphonium bromide (Thompson & Reeves, 1983).

Cytotoxicity in Cancer Research

  • Derivatives of N-phenylpiperidin-4-amine hydrochloride have shown cytotoxicity against cells from human tumors and leukemias. The alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46,665) inhibited thymidine incorporation in leukemic blasts and cells of various solid tumors (Berdel et al., 1985).

Structural Investigation

  • Structural analysis of N-phenylpiperidine derivatives, including those with isopropyl and nitro groups, has been conducted to understand the molecular mechanics and bonding features, crucial for further chemical modifications (Giumanini et al., 1994).

Antimicrobial Applications

  • N-phenylpiperidin-4-amine hydrochloride derivatives have been used to modify surfaces like silica gel and cellulose to create antimicrobial materials. This includes bonding a sterically hindered amine monomer to these surfaces, offering potential in water treatment and medical applications (Barnes et al., 2007).

Dopamine Receptor Studies

  • N-phenylpiperidin-4-amine hydrochloride derivatives have been synthesized for studying their binding affinity and selectivity towards dopamine receptors, contributing significantly to neurological research (Cervetto et al., 1998).

Synthesis of Cyclic Amines

  • The compound has been utilized in the N-heterocyclization of primary amines with diols, catalyzed by a CpIr complex, facilitating the synthesis of cyclic amines in a more environmentally friendly way (Fujita et al., 2004).

Safety And Hazards

“N-phenylpiperidin-4-amine hydrochloride” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The Drug Enforcement Administration is proposing to modify the listing of the list I chemical, N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine; N-phenyl-4-piperidinamine; 4–AP) (hereinafter referred to as 4-anilinopiperidine), to include halides of 4-anilinopiperidine .

properties

IUPAC Name

N-phenylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEQTUIXZSWQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpiperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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